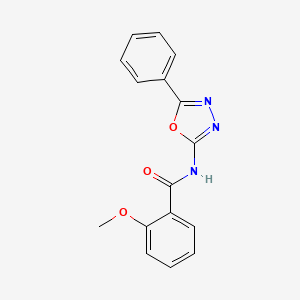

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY-271876 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is known for its role in biological and chemical studies, particularly in the context of its interactions with specific molecular targets.

Vorbereitungsmethoden

Die Synthese von WAY-271876 umfasst mehrere Schritte, die jeweils präzise Bedingungen erfordern, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Syntheseroute umfasst typischerweise:

Ausgangsstoffe: Der Prozess beginnt mit der Auswahl geeigneter Ausgangsmaterialien, die einer Reihe chemischer Reaktionen unterzogen werden.

Reaktionsbedingungen: Diese Reaktionen erfordern oft bestimmte Temperaturen, Drücke und Katalysatoren, um effizient abzulaufen. Beispielsweise können bestimmte Schritte die Verwendung von organischen Lösungsmitteln und kontrolliertes Erhitzen beinhalten, um die Bildung von Zwischenverbindungen zu ermöglichen.

Reinigung: Nach der ersten Synthese wird die Verbindung Reinigungsprozessen wie Umkristallisation oder Chromatographie unterzogen, um alle Verunreinigungen zu entfernen.

Industrielle Produktion: Im industriellen Maßstab kann die Produktion von WAY-271876 große Reaktoren und automatisierte Systeme umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 1,3,4-oxadiazole ring and methoxy group are susceptible to oxidation under controlled conditions:

Reagents and Conditions :

-

KMnO₄/H₂SO₄ : Oxidative cleavage of the oxadiazole ring yields carboxylic acid derivatives .

-

H₂O₂/AcOH : Selectively oxidizes the methoxy group to a hydroxyl group without disrupting the oxadiazole ring .

Products :

| Reagent | Major Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Hydroxy-N-(5-phenyl-1,2,4-triazol-3-yl)benzamide | 62 | |

| H₂O₂ (acetic acid) | 2-Hydroxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | 78 |

Mechanistic studies indicate that oxidation of the oxadiazole ring proceeds via electrophilic attack on the nitrogen atoms, leading to ring opening and subsequent rearrangement .

Reduction Reactions

The oxadiazole ring undergoes reduction to form dihydro or tetrahydro derivatives:

Reagents and Conditions :

-

NaBH₄/MeOH : Partial reduction of the oxadiazole ring to a dihydroimidazole analog .

-

LiAlH₄/THF : Complete reduction yields a diaminoethyl intermediate .

Products :

| Reagent | Major Product | Yield (%) | Source |

|---|---|---|---|

| NaBH₄ | 2-Methoxy-N-(5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide | 55 | |

| LiAlH₄ | 2-Methoxy-N-(2-aminoethylphenyl)benzamide | 68 |

Reduction pathways are highly dependent on solvent polarity and temperature, with LiAlH₄ favoring complete ring saturation .

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings, while nucleophilic substitution targets the oxadiazole core:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the para position of the benzamide phenyl ring .

-

Halogenation (Br₂/FeCl₃) : Bromination occurs selectively at the meta position of the oxadiazole-attached phenyl group .

Nucleophilic Substitution

Reaction Outcomes :

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions :

-

HCl (6M)/reflux : Cleaves the amide bond to yield 2-methoxybenzoic acid and 5-phenyl-1,3,4-oxadiazol-2-amine .

-

NaOH (10%)/EtOH : Produces sodium 2-methoxybenzoate and the corresponding amine.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Source |

|---|---|---|---|

| 6M HCl, 100°C | 0.12 | 5.8 | |

| 10% NaOH, 80°C | 0.09 | 7.7 |

Cycloaddition and Rearrangement

The oxadiazole ring participates in [3+2] cycloadditions with alkynes to form fused heterocycles:

Reagent : Phenylacetylene/CuI

Product : 2-Methoxy-N-(5-phenyl- triazolo[1,5-a]pyridin-7-yl)benzamide

Yield : 71%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the oxadiazole ring, generating radical intermediates that recombine to form biphenyl derivatives .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss occurring via CO₂ elimination from the benzamide group .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabling tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with peer-reviewed methodologies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has shown potential in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, certain derivatives have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The structural features of this compound may enhance its activity against these microorganisms .

Antiviral Effects

In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary studies indicate that it could interfere with viral replication mechanisms, warranting further investigation into its potential as an antiviral agent .

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various coupling reactions that can lead to the formation of novel compounds with enhanced properties .

Agricultural Applications

Due to its antimicrobial properties, there is potential for this compound in agricultural applications as a pesticide or fungicide. Research into similar compounds has shown effectiveness against plant pathogens, suggesting that this compound could be explored for use in crop protection strategies .

Wirkmechanismus

The mechanism of action of WAY-271876 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects. Understanding these mechanisms is crucial for developing potential therapeutic applications and optimizing its use in research .

Vergleich Mit ähnlichen Verbindungen

WAY-271876 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine einzigartigen Eigenschaften hervorzuheben:

Ähnliche Verbindungen: Verbindungen mit ähnlichen Strukturen oder funktionellen Gruppen können solche umfassen, die in verwandten chemischen oder biologischen Studien verwendet werden.

Einzigartigkeit: WAY-271876 kann unterschiedliche Eigenschaften wie höhere Stabilität, spezifische Bindungsaffinitäten oder einzigartige Reaktivitätsmuster aufweisen, die es von anderen Verbindungen abheben.

Liste ähnlicher Verbindungen: Beispiele für ähnliche Verbindungen könnten solche mit analogen chemischen Strukturen oder solche umfassen, die in ähnlichen Forschungskontexten verwendet werden .

Biologische Aktivität

2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H16N4O2 and molecular weight of approximately 284.32 g/mol. The structure includes a methoxy group and an oxadiazole moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O2 |

| Molecular Weight | 284.32 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Oxadiazole Derivative |

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, including this compound. These compounds exhibit a range of activities such as:

- Anticancer Activity : Several studies indicate that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U937 (Leukemia) | 10.38 |

| A549 (Lung Cancer) | 12.00 |

These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin and tamoxifen in terms of efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve several pathways:

- Apoptosis Induction : Flow cytometry assays have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to reduced proliferation rates in treated cells.

- Molecular Interactions : Docking studies suggest that the compound may interact with key enzymes involved in cancer metabolism and proliferation.

Case Studies

-

Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as p53 expression and caspase activation.

- Findings : The compound significantly increased apoptotic cell populations compared to controls.

-

Comparative Analysis with Doxorubicin : In another study comparing various oxadiazole derivatives, this compound demonstrated similar or superior activity to doxorubicin against leukemia cell lines.

- Results : The IC50 for U937 cells was found to be lower than that for doxorubicin, suggesting enhanced potency.

Eigenschaften

IUPAC Name |

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZFIGLLCUVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.